molecular formula C6H5NO2 B1612124 2-Aminocyclohexa-2,5-diene-1,4-dione CAS No. 2783-57-5

2-Aminocyclohexa-2,5-diene-1,4-dione

Cat. No.: B1612124
CAS No.: 2783-57-5
M. Wt: 123.11 g/mol
InChI Key: IHXKXSJKLJZXKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Aminocyclohexa-2,5-diene-1,4-dione is a benzoquinone derivative that serves as a valuable synthetic intermediate and core structure in cutting-edge scientific research. Its quinone-amine framework is of significant interest across multiple disciplines, including medicinal chemistry, materials science, and energy storage. In pharmaceutical research, structurally related cyclohexa-2,5-diene-1,4-dione derivatives have demonstrated potent and selective cytotoxic activities against various human tumor cell lines . These compounds can induce apoptosis through mechanisms involving caspase activation and PARP protein cleavage, making the this compound scaffold a promising template for the design of novel antineoplastic agents . In materials science, this compound is a key precursor for developing advanced functional materials. Quinone-amine polymers, synthesized from similar monomers, are emerging as high-performance organic cathode materials for aqueous zinc-ion batteries, exhibiting remarkable specific capacity and cycling stability . Furthermore, these polymers show strong electrochromic redox activities due to their low LUMO levels and small bandgaps, making them suitable for use in smart windows and displays . The compound also finds utility in energy storage research. Quinone-based molecules are investigated as conductive additives in composite electrodes for supercapacitors, where their reversible hydroquinone/quinone redox reaction contributes significantly to enhanced specific capacitance . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminocyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2/c7-5-3-4(8)1-2-6(5)9/h1-3H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHXKXSJKLJZXKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C(=CC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70599875
Record name 2-Aminocyclohexa-2,5-diene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2783-57-5
Record name 2-Aminocyclohexa-2,5-diene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies

Direct Amination Approaches for Quinone Ring Functionalization

The direct introduction of an amino group onto a quinone ring represents a straightforward approach to synthesizing 2-aminocyclohexa-2,5-diene-1,4-dione and its derivatives. This typically involves the reaction of a quinone with a primary amine through a conjugate addition mechanism.

Reaction with Primary Amines

The reaction of 1,4-benzoquinone (B44022) with primary amines is a common method for the synthesis of amino-substituted quinones. This reaction proceeds via a nucleophilic attack of the amine on the electron-deficient carbon atoms of the quinone ring. The initial conjugate addition of a primary aliphatic amine to p-benzoquinone can lead to the formation of a mono-substituted product, which can then undergo further reaction. dergipark.org.tr Depending on the reaction conditions and the nature of the amine, this can lead to the formation of mono-, bis-, tris-, or even tetrakis-amino-substituted products. dergipark.org.tr For instance, the reaction between p-benzoquinone and 2-amino-5,6-dimethylbenzothiazole (B160278) in refluxing methanol (B129727) has been shown to produce a bis-NH-substituted compound. dergipark.org.tr

Regioselective Synthesis of Mono- and Bis-aminoquinone Derivatives

Controlling the regioselectivity of the amination of 1,4-benzoquinone is crucial for the targeted synthesis of either mono- or bis-aminoquinone derivatives. The conjugate addition of nucleophiles to p-benzoquinone initially yields mono-substituted products. researchgate.net However, the initial product's reactivity and the reaction conditions heavily influence the final product distribution. For example, the reaction of p-benzoquinone with primary aliphatic amines often leads to the formation of 2,5-diamino-1,4-benzoquinones. researchgate.netacademie-sciences.fr

The regioselectivity of these reactions can be influenced by several factors, including the nature of the substituents on the quinone ring and the nucleophile, as well as the reaction medium. researchgate.net For instance, in the case of monoalkyl-1,4-benzoquinones, the position of nucleophilic attack is influenced by the electrophilicity of the available carbon atoms on the quinone ring. researchgate.net The synthesis of specific regioisomers, such as the mono-amino product, often requires careful control of stoichiometry and reaction conditions to prevent further substitution.

Nucleophilic Substitution Reactions in Haloquinones

An alternative and often more controlled method for the synthesis of this compound involves the use of halogenated quinones as starting materials. In this approach, the halogen atom acts as a leaving group, which is displaced by an amine nucleophile.

Synthesis via Halogenated Cyclohexadiene Quinones

The use of halogenated p-benzoquinones, such as 2,6-dichloro-1,4-benzoquinone (B104592), provides a regioselective route to amino-substituted quinones. The reaction of 2,6-dichloro-1,4-benzoquinone with N-(3-aminopropyl)-2-pipecoline in dichloromethane (B109758) at room temperature has been reported to yield a 2,5-(bis-NH)-substituted-3-chloro-1,4-benzoquinone derivative. dergipark.org.trresearchgate.net Similarly, the reaction of tetrachloro-1,4-benzoquinone (p-chloranil) with primary amines is a known method for preparing mono- and bis-NH-substituted-1,4-benzoquinones. researchgate.net The reaction of 2,5-dichloro-1,4-benzoquinone (B146525) with pyrrolidine (B122466) has been shown to unexpectedly yield 2,5-bis(pyrrolidino)-3-chloro-1,4-benzoquinone as the major product. researchgate.net

The reaction of chloro-substituted benzoquinones with thiols has been shown to proceed via a direct nucleophilic vinylic substitution (SNV) mechanism, where the chlorine atom is substituted by the thiol group. nih.gov A similar mechanism can be inferred for the amination of haloquinones.

Variations in Leaving Groups and Nucleophiles

The reactivity of haloquinones in nucleophilic substitution reactions is dependent on the nature of both the leaving group (the halogen) and the incoming nucleophile (the amine). The carbon-halogen bond strength decreases down the group (C-F > C-Cl > C-Br > C-I), which generally makes iodo- and bromo-substituted compounds more reactive towards nucleophilic attack than their chloro- and fluoro-counterparts. nih.gov

The nature of the amine nucleophile also plays a significant role. Primary amines can react to form mono- or di-substituted products. For example, the reaction of 2-bromo-1,4-naphthoquinone with 4'-aminobenzo-18-crown-6 (B2564457) in the presence of a base leads to the substitution of the bromine atom. nih.gov The use of different primary amines with varying steric bulk and electronic properties can influence the rate and outcome of the reaction, allowing for the synthesis of a diverse range of aminoquinone derivatives.

Electrochemical Synthesis Routes

Electrochemical methods offer a green and efficient alternative for the synthesis of aminoquinones, often avoiding the need for harsh reagents and simplifying purification processes. These methods typically involve the in-situ generation of a reactive quinone species from a hydroquinone (B1673460) precursor, which then reacts with an amine.

The electrochemical oxidation of hydroquinone can generate p-benzoquinone, which is then susceptible to a Michael-type addition reaction with amines present in the reaction medium. academie-sciences.fr For instance, the electrochemical oxidation of hydroquinone in the presence of benzylamine (B48309) derivatives has been used to synthesize both symmetric and asymmetric p-benzoquinone derivatives in high yields using green solvents. academie-sciences.fr This approach has also been applied to the electrochemical amination of hydroquinones to produce N-functionalized para-benzoquinones. acs.org

Furthermore, direct electrochemical methods for the synthesis of quinones from simple aromatic compounds have been developed, which could potentially be coupled with an amination step. rsc.org The electrochemical behavior of aminoquinones themselves has also been a subject of study, providing insights into their redox properties which are crucial for their various applications. researchgate.netnih.gov The kinetics of the proton-coupled electron transfer of 1,4-benzoquinone can be significantly enhanced at nanoporous electrodes, suggesting that the geometry of the electrode surface can play a role in these electrochemical reactions. rsc.org

Starting MaterialReagent(s)Product(s)Reaction TypeReference(s)
1,4-BenzoquinonePrimary AmineMono- and/or Bis-aminoquinonesDirect Amination researchgate.net, dergipark.org.tr
2,6-Dichloro-1,4-benzoquinoneN-(3-aminopropyl)-2-pipecoline2,5-(Bis-NH)-substituted-3-chloro-1,4-benzoquinoneNucleophilic Substitution researchgate.net, dergipark.org.tr
Tetrachloro-1,4-benzoquinonePrimary AmineMono- and Bis-aminoquinonesNucleophilic Substitution researchgate.net
HydroquinoneBenzylamine (electrochemically generated benzoquinone)Symmetric and Asymmetric p-benzoquinone derivativesElectrochemical Synthesis academie-sciences.fr
Hydroquinone(electrochemically generated benzoquinone)N-functionalized para-benzoquinonesElectrochemical Synthesis acs.org

Oxidation of Dihydroxybenzene Derivatives in the Presence of Amines

A prominent and efficient method for synthesizing amino-substituted p-benzoquinones involves the in-situ generation of a p-benzoquinone species from a dihydroxybenzene precursor, which then reacts with an amine. researchgate.net Hydroquinone (1,4-dihydroxybenzene) is a common starting material for this process.

The core of this methodology is the oxidation of hydroquinone to the highly reactive p-benzoquinone. This oxidation can be achieved through electrochemical methods. Once formed, the p-benzoquinone acts as an electrophile in a Michael-type addition reaction with a primary or secondary amine present in the reaction mixture. researchgate.netacademie-sciences.fr The initial addition of the amine to the quinone ring forms an aminohydroquinone intermediate. This intermediate is typically more easily oxidized than the starting hydroquinone due to the electron-donating nature of the amine group. academie-sciences.fr Consequently, it is readily oxidized to the corresponding this compound product. This process allows for the synthesis of a variety of symmetric and asymmetric p-benzoquinone derivatives. researchgate.net

For instance, the electrochemical oxidation of hydroquinone in the presence of various benzylamine derivatives has been shown to produce 2-amino-substituted benzoquinones in high yields. researchgate.netacademie-sciences.fr

Control of Reaction Pathways and Product Selectivity

A significant challenge in the synthesis of this compound is controlling the reaction to achieve mono-substitution rather than di-substitution. The initial product, a 2-amino-1,4-benzoquinone, can sometimes react with a second molecule of the amine to yield a 2,5-diamino-1,4-benzoquinone (B74859). academie-sciences.fr

Several strategies are employed to control this selectivity:

Stoichiometric Control: Carefully controlling the molar ratio of the amine to the dihydroxybenzene derivative is a primary method to favor the mono-substituted product.

Directed Synthesis: A more controlled approach involves a multi-step, directed synthesis. For example, the synthesis of 6PPD-quinone, a related bis-aminobenzoquinone, starts with gentisic acid (2,5-dihydroxybenzoic acid). The carboxylic acid group helps direct the initial amination. The synthesis proceeds by oxidizing gentisic acid in the presence of aniline (B41778) to form an intermediate, followed by the facile replacement of one aniline group with a different amine. A final decarboxylation step upon heating yields the target compound. chemrxiv.org This multi-step pathway provides precise control over the placement of the amino groups.

Choice of Oxidizing Agent: The choice of oxidant can also influence the product distribution. While strong oxidants can lead to over-oxidation or side reactions, milder and more selective agents are preferred. Fremy's salt (disodium nitrosodisulfonate) has been successfully used as an oxidizing agent for converting substituted phenols into the corresponding quinones under specific basic conditions (Na₂CO₃ in an H₂O/THF solvent mixture), demonstrating good conversion rates. nih.gov

Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. The synthesis of this compound and its analogues is increasingly being adapted to incorporate green chemistry principles. ejcmpr.com

Solvent-Free or Aqueous Medium Syntheses

A key aspect of green chemistry is the reduction or elimination of hazardous organic solvents. Water is an ideal solvent for organic reactions due to its non-toxic, non-flammable, and inexpensive nature. nanobioletters.com The synthesis of amino-p-benzoquinone derivatives via the electrochemical oxidation of hydroquinone has been successfully performed in green solvents, achieving high yields. researchgate.net Syntheses performed in aqueous media offer significant advantages, including potential rate enhancements and simplified product isolation, as the often-insoluble final products can be separated by simple filtration. nanobioletters.com

Ultrasound-Assisted Reactions

Ultrasound irradiation has emerged as a powerful tool in green organic synthesis. It enhances reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. researchgate.net This technique has been successfully applied to various multi-component reactions to synthesize heterocyclic compounds, offering numerous benefits over conventional heating methods. nanobioletters.comresearchgate.net

Advantages of ultrasound-assisted synthesis include:

Reduced Reaction Times: Reactions that might take hours using traditional methods can often be completed in minutes. nanobioletters.comresearchgate.net

Higher Yields: The enhanced reactivity often leads to significantly improved product yields. nanobioletters.comresearchgate.net

Milder Conditions: Reactions can frequently be carried out at ambient temperature, reducing energy consumption. researchgate.net

Environmental Friendliness: The efficiency of this method aligns well with the core tenets of green chemistry. nanobioletters.com

While a specific ultrasound-assisted synthesis for the parent this compound is not detailed in the provided results, the successful application of this technique for synthesizing related structures like 2-amino-4H-pyran derivatives and benzodiazepines strongly suggests its potential applicability. nanobioletters.comresearchgate.net The use of ultrasound in aqueous media represents a particularly green and efficient synthetic strategy. nanobioletters.com

Research Findings Summary

Starting Material(s)ProductKey Reagents/ConditionsYieldReference
Hydroquinone, Benzylamine derivatives2-Amino-p-benzoquinone derivativesElectrochemical oxidationHigh Yields academie-sciences.fr, researchgate.net
Gentisic acid, Aniline, 4-Methylpentan-2-amine6PPD-quinonePeriodate/ferricyanide oxidation, then substitution, then decarboxylation~93% (final step) chemrxiv.org
Substituted PhenolQuinoneFremy's salt, Na₂CO₃, H₂O/THFGood conversion nih.gov
Ethyl acetoacetate, Malononitrile, BenzaldehydeEthyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylateUltrasound irradiation, Aqueous mediumOutstanding Yields nanobioletters.com

Chemical Reactivity and Reaction Mechanisms

Redox Properties and Electron Transfer Mechanisms

The redox chemistry of quinones is central to their function in biological and chemical systems. The reactivity of 2-amino-1,4-benzoquinone is largely dictated by the electron-donating nature of its amino substituent, which modulates the electrochemical properties of the quinone ring.

Quinones, including 2-amino-1,4-benzoquinone, undergo reversible redox cycling, a fundamental process in many biological electron transport chains and chemical applications. jackwestin.com This process typically involves the transfer of two electrons and two protons (or two hydrogen atoms) to reduce the quinone to its corresponding hydroquinone (B1673460) (benzene-1,4-diol) form. jackwestin.com The cycle is completed when the hydroquinone is oxidized back to the quinone. jackwestin.com

Substituents on the benzoquinone ring play a crucial role in determining its redox potential. The electron-donating amino group (-NH₂) in 2-amino-1,4-benzoquinone significantly influences its electrochemical properties. Electron-donating groups increase the electron density of the quinone ring, making it easier to oxidize the corresponding hydroquinone and harder to reduce the quinone. This results in a lower (more negative) redox potential compared to the unsubstituted 1,4-benzoquinone (B44022).

Conversely, electron-withdrawing groups, such as halogens (e.g., -Cl) or cyano groups (-CN), decrease the electron density of the ring. This makes the quinone a better electron acceptor and thus increases (makes more positive) its redox potential. nih.govnih.gov The effect of various substituents on the reduction potential of the quinone ring has been studied extensively. researchgate.netresearchgate.netacs.org Computational studies using density functional theory (DFT) have shown a good correlation between the experimental reduction potentials and the calculated lowest unoccupied molecular orbital (LUMO) energy levels, which are modulated by these substituent groups. nih.govacs.org

Table 1: Effect of Substituents on the First One-Electron Reduction Potential of Benzoquinone Derivatives Potentials measured in acetonitrile. Data compiled from multiple sources for illustrative purposes.

CompoundSubstituentEffect of SubstituentFirst Reduction Potential (E¹ vs. SCE)
1,4-Benzoquinone-HReference-0.51 V
2-Amino-1,4-benzoquinone -NH₂ Electron-Donating More Negative (e.g., < -0.51 V)
2-Methyl-1,4-benzoquinone-CH₃Electron-Donating-0.59 V
2-Chloro-1,4-benzoquinone-ClElectron-Withdrawing-0.34 V
2,5-Dichloro-1,4-benzoquinone (B146525)-Cl, -ClElectron-Withdrawing-0.18 V

Nucleophilic Addition Reactions

The electrophilic nature of the quinone ring makes 2-amino-1,4-benzoquinone susceptible to nucleophilic addition reactions, particularly through conjugate addition pathways.

The reaction of nucleophiles with α,β-unsaturated carbonyl compounds is known as the Michael reaction or Michael addition. wikipedia.orgorganic-chemistry.org In 2-amino-1,4-benzoquinone, the carbon-carbon double bonds are conjugated with the carbonyl groups, creating an electrophilic system that is reactive towards nucleophiles. masterorganicchemistry.com Nucleophiles, such as amines, thiols, or carbanions, can attack one of the electron-deficient β-carbons of the quinone ring. academie-sciences.frnih.gov

The general mechanism involves the 1,4-addition of the nucleophile to the conjugated system. nih.gov This initially forms an enolate intermediate, which then tautomerizes to the more stable hydroquinone product. nih.gov Subsequent oxidation of this hydroquinone adduct can regenerate a substituted quinone. academie-sciences.fr The reaction of 1,4-benzoquinone with primary amines, for instance, can lead to the formation of 2,5-diamino-1,4-benzoquinones. academie-sciences.fr The presence of the amino group in 2-amino-1,4-benzoquinone will direct incoming nucleophiles to specific positions on the ring, influenced by both electronic and steric effects. nih.gov

Regiodivergent synthesis refers to reactions where the same starting material can be converted into two or more different regioisomers by selectively tuning the reaction conditions, such as the catalyst, solvent, or reagents. mdpi.com In the context of substituted benzoquinones, nucleophilic addition can potentially occur at multiple sites on the ring. acs.org

For a substituted benzoquinone like 2-amino-1,4-benzoquinone, a nucleophile could theoretically attack at the C3, C5, or C6 positions. The outcome of the reaction is determined by a combination of factors, including the nature of the nucleophile and the specific reaction conditions employed. For example, studies on 2-bromo-5-methoxy-1,4-benzoquinone have shown that the addition of anilines occurs at the C3 position, while the addition of phenolates in a basic medium occurs preferentially at the C2 position (displacing the bromo group). acs.org This regioselectivity can be rationalized by analyzing the electronic properties and molecular orbitals (like the LUMO) of the quinone substrate. acs.org The choice of a Brønsted base versus a Lewis acid catalyst can also steer the reaction towards different products. beilstein-journals.orgnih.govnih.gov Therefore, by carefully selecting the reagents and conditions, it is possible to control the position of nucleophilic attack on the 2-amino-1,4-benzoquinone ring, leading to different isomeric products.

Oxidative Transformations and Polymerization Pathways

Beyond the fundamental redox cycle, 2-amino-1,4-benzoquinone can undergo other oxidative transformations and participate in polymerization reactions. The electrochemical oxidation of hydroquinone derivatives in the presence of nucleophiles like primary amines can lead to the formation of new C-N bonds and subsequently, more complex structures. academie-sciences.fr

The quinone moiety itself can be involved in polymerization. For example, benzoquinone can be incorporated into polymer chains, such as in the synthesis of benzoquinone-modified polythiophene. rsc.orgnih.gov The method of polymerization (e.g., chemical oxidation vs. microwave-assisted) can influence the final structure of the polymer, determining whether the quinone is incorporated in its oxidized or reduced (hydroquinone) form. nih.gov Furthermore, benzoquinones are known to act as polymerization retarders in industrial processes, such as in the production of styrene, by reacting with initiating radicals to slow down the rate of polymer formation. google.com The amino group on 2-amino-1,4-benzoquinone adds another layer of complexity, as it can also be a site for oxidative coupling, potentially leading to the formation of polymeric materials with unique electronic and structural properties. The initiation step for such polymerization can be a Michael addition, which then propagates to extend the polymer chain. wikipedia.org

Formation of Polymeric Aminoquinones

The formation of polymeric structures from aminoquinone precursors is a known phenomenon, particularly in the context of conducting polymers. For instance, the oxidation of aniline (B41778) can lead to the formation of polyaniline, a process in which p-benzoquinone can be an intermediate or a side-product that gets incorporated into the polymer chain. acs.org The reaction of p-benzoquinone with primary amines, such as aniline, can yield 2,5-dianilino-p-benzoquinone. acs.org This suggests that 2-aminocyclohexa-2,5-diene-1,4-dione could potentially undergo self-polymerization or co-polymerization with other monomers under oxidative conditions.

The amino group of one molecule could act as a nucleophile, attacking the quinone ring of another molecule, leading to the formation of dimers, oligomers, and eventually polymers. This process is often facilitated by the presence of an oxidizing agent. The resulting polymeric aminoquinones can possess interesting electronic and redox properties.

Studies on the thermal behavior of related compounds, such as 2,5-bis(n-butylamino)-p-benzoquinone, have also indicated the potential for thermal reactions to produce amino-quinoid polymeric systems. nih.gov Furthermore, the instability of some substituted benzoquinones in solution can lead to precipitation of what is presumed to be a polymeric material.

Electrophilic Substitution Reactions

The term "electrophilic substitution" in the context of this compound is more accurately described as nucleophilic addition to the electron-deficient quinone ring, which can be followed by re-aromatization or other subsequent reactions. The electron-donating amino group directs incoming nucleophiles to specific positions on the ring.

The reaction of p-benzoquinone with primary amines typically leads to the formation of 2,5-diamino-substituted benzoquinones. acs.org This occurs via a Michael-type addition of the amine to the quinone, followed by oxidation of the resulting hydroquinone. In the case of this compound, further substitution by another amine molecule would be expected to occur at the C-5 position, leading to a 2,5-diamino-1,4-benzoquinone (B74859) derivative.

The regioselectivity of these additions can be influenced by the reaction conditions and the nature of the nucleophile. For instance, the reaction of monoalkyl-1,4-benzoquinones with various nucleophiles shows that the position of attack is influenced by the electrophilicity of the different ring carbons and the acidity of the intermediate hydroquinones.

Thermal and Photochemical Reactivity

The thermal and photochemical reactivity of this compound is an area that warrants more specific investigation. However, studies on related quinone systems provide some general expectations.

Thermal Reactivity: The thermal stability of quinones is highly dependent on their substitution pattern. While 1,4-benzoquinone itself is relatively stable, the presence of certain functional groups can lower its decomposition temperature. ufba.br For example, heating 2,5-bis(n-butylamino)-p-benzoquinone can lead to the formation of polymeric systems. nih.gov It is plausible that this compound could undergo similar thermal condensation or decomposition reactions, potentially involving the amino group and the quinone ring. Solid-state reactions between p-benzoquinone and p-aminophenol have been shown to occur at elevated temperatures, indicating the potential for reactivity in the solid state as well. researchgate.net

CompoundThermal BehaviorRef
1,4-BenzoquinoneThermally stable over a range of temperatures ufba.br
1,2-NaphthoquinoneDecomposes above 100 °C ufba.br
2,5-Bis(n-butylamino)-p-benzoquinoneForms polymeric systems upon heating nih.gov

Photochemical Reactivity: The photochemical reactions of quinones are diverse and can involve various pathways, including photoreduction, cycloadditions, and rearrangements. The irradiation of some 2-acetyl-3-alkylamino-1,4-benzoquinones has been shown to result in the formation of benzoxazoles and dealkylated aminoquinones. This suggests that the amino substituent can be photochemically active. The reaction of p-benzoquinone with hydrogen peroxide can generate electronically excited states and lead to the formation of hydroxylated and epoxidized products. nih.gov The presence of an amino group in this compound would likely influence its photochemical behavior, potentially leading to different reaction pathways and products compared to the unsubstituted p-benzoquinone.

Derivatization and Analog Synthesis

Design and Synthesis of Novel Aminoquinone Analogues

The design of novel aminoquinone analogues often involves the application of established synthetic routes to new precursors or the development of innovative chemical transformations. A common strategy is the principle of drug splicing, where structural motifs from different active molecules are combined. For instance, the introduction of an amide structure is a recognized method to potentially increase the polarity and solubility of quinone-based compounds. researchgate.net

Synthetic approaches to novel amino-substituted 1,4-naphthoquinone (B94277) derivatives, which share the core aminoquinone structure, provide insight into potential strategies for 2-aminocyclohexa-2,5-diene-1,4-dione. One such method involves a multi-step synthesis beginning with commercially available starting materials like phthalic anhydride (B1165640), which is reacted with an amino acid. The resulting intermediate can then be converted to an acyl chloride and subsequently reacted with primary amines to form amide derivatives. nih.gov Another approach prepares intermediates by reacting substituted anilines with bromo-acetyl bromide, followed by a reaction with 2-hydroxy-1,4-naphthoquinone (B1674593) to yield a series of novel amino-1,4-naphthoquinone derivatives. researchgate.net

More complex, polycyclic systems can also be generated. For example, the synthesis of pentacyclic benzimidazole (B57391) derivatives with amino substitutions has been achieved through pathways starting with compounds like 3-quinolinecarboxaldehyde (B83401) and 2-cyanomethylbenzimidazole. These are condensed to form an acrylonitrile (B1666552) intermediate, which then undergoes thermal cyclization to create the core pentacyclic structure that can be further functionalized. chemicalbook.com These methodologies highlight the versatility of synthetic chemistry in creating a wide array of complex aminoquinone analogues.

Modification at the Amino Group

Modifications directly at the exocyclic amino group of the quinone structure are a primary route for creating derivatives with altered properties. These changes range from the addition of simple alkyl or aryl groups to the conjugation with larger molecules.

The nitrogen atom of the amino group can be substituted with various alkyl and aryl groups through several synthetic methods. N-acylation, a related modification, is a common transformation. For example, 3-aminothieno[2,3-b]pyridines, which are structurally related amino-heterocycles, can be readily acylated. Reaction with acetic anhydride can lead to either mono- or diacetylated products, depending on the reaction conditions. mt.com Mono-N-acetylation can be achieved at room temperature, while heating in acetic anhydride can produce the diacetyl derivative. mt.com Similarly, N-benzoylation has been accomplished by refluxing the amino compound with benzoyl chloride. mt.com

The synthesis of quinoxaline (B1680401) derivatives, another related heterocyclic system, can involve the introduction of aryl-alkyl, aryl-aryl, and amino-alkyl substituents through nucleophilic substitution reactions. orgsyn.org Photocatalytic strategies have also been developed for the diastereoselective synthesis of substituted 2-aryl morpholines, demonstrating advanced methods for forming C-N bonds to create aryl-substituted amino compounds. chemicalbook.com

A general and practical method for the direct introduction of an N-alkyl group along with a halogen atom onto the quinone ring is the metal-free aminohalogenation of quinones using alkylamines. nih.gov This reaction proceeds at room temperature and is suitable for a wide range of substrates. nih.gov

Table 1: Examples of N-Substituted Amino-Heterocyclic Compounds This table is generated based on data for structurally related heterocyclic compounds to illustrate common N-substitution patterns.

Precursor CompoundReagentProductSubstitution TypeReference
3-aminothieno[2,3-b]pyridine derivativeAcetic Anhydride (room temp.)3-N-Acetylamino derivativeN-Acetylation (Mono) mt.com
3-aminothieno[2,3-b]pyridine derivativeAcetic Anhydride (reflux)3-N,N-Diacetylamino derivativeN-Acetylation (Di) mt.com
3-aminothieno[2,3-b]pyridine derivativeBenzoyl Chloride3-N-Benzoylamino derivativeN-Benzoylation mt.com

Conjugating the aminoquinone scaffold to other molecules, particularly amino acids, is a strategy explored for modifying its chemical profile. The synthesis of amino acid-natural compound conjugates is an established field that provides frameworks for this type of derivatization. nih.gov The general approach often involves creating a covalent bond, typically an amide linkage, between the amino group of the quinone (or a carboxyl group elsewhere on the molecule) and an amino acid. nih.govresearchgate.net

For example, the synthesis of piperoyl-amino acid methyl ester conjugates begins with the hydrolysis of piperine (B192125) to piperic acid. The resulting carboxyl group is then coupled with a protected amino acid. nih.gov Similar strategies can be envisioned for aminoquinones, where the amino group could be acylated by an N-protected amino acid.

Modern bioconjugation techniques, while often focused on large proteins, offer advanced chemical strategies that could be adapted for smaller molecules like aminoquinones. These include methods that target native amino acids under mild, biologically compatible conditions. rsc.org For instance, the use of N-hydroxysuccinimide (NHS) esters is a common method for creating activated linkers that readily react with amino groups to form stable amide bonds. google.com Such approaches could be used to conjugate a variety of molecules to the amino group of this compound.

Modification of the Quinone Ring System

Direct substitution on the carbon framework of the cyclohexa-2,5-diene-1,4-dione ring offers another major avenue for creating analogues. This includes the introduction of halogens, alkyl chains, and aryl groups.

The introduction of halogen atoms onto the quinone ring can significantly alter the electronic properties of the molecule. A direct and efficient method for the synthesis of 2-amino-3-halogenated quinones is the metal-free, auto-oxidative aminohalogenation of quinones. nih.gov This reaction uses a combination of an alkylamine and an N-halosuccinimide (NCS for chlorine, NBS for bromine, or NIS for iodine) at room temperature. nih.gov This three-component reaction allows for the simultaneous formation of a C-N and a C-X (X = Cl, Br, I) bond on the quinone ring, providing a streamlined route to these derivatives. nih.gov

Historically, synthetic approaches relied on multi-step processes, such as the halogenation of a pre-formed 2-amino naphthoquinone or a dihalogenation reaction followed by nucleophilic substitution. nih.gov While effective, these methods can be limited by issues of selectivity and step economy. nih.gov The synthesis of halogenated precursors, such as 2-amino-5-chlorobenzoic acid chemicalbook.comresearchgate.net or 2-amino-3-fluorobenzoic acid, orgsyn.org also represents a viable, albeit indirect, route to constructing halogenated aminoquinone systems. For instance, 2-amino-5-chlorobenzoic acid can be prepared from the nitration of ortho-chloro-benzoic acid followed by reduction. researchgate.net

Table 2: Synthesis of Halogenated Aminoquinones

Quinone SubstrateReagentsProduct TypeKey FeatureReference
1,4-Benzoquinone (B44022)Alkylamine, N-Chlorosuccinimide (NCS)2-Amino-3-chloro-1,4-benzoquinone derivativeDirect aminohalogenation nih.gov
1,4-NaphthoquinoneAlkylamine, N-Bromosuccinimide (NBS)2-Amino-3-bromo-1,4-naphthoquinone derivativeMetal-free, room temperature nih.gov
1,4-NaphthoquinoneAlkylamine, N-Iodosuccinimide (NIS)2-Amino-3-iodo-1,4-naphthoquinone derivativeAccess to iodinated derivatives nih.gov

The addition of alkyl or aryl groups to the quinone ring is a common strategy to modulate properties like lipophilicity. A number of naturally occurring quinones, such as Embelin (B1684587), are alkyl-substituted benzoquinones. researchgate.net

Synthetic routes have been developed for direct substitution onto the quinone core. A rhodium-catalyzed 1,4-addition of a benzoquinonyl boronic acid to conjugate acceptors like methyl vinyl ketone provides a direct synthesis of 2-(γ-functionalized alkyl) substituted benzoquinones. google.com Another general route involves a one-pot Rh-catalyzed C-C bond formation followed by oxidative demethylation, starting from 2,5-dimethoxy aryl boronic acids and various electron-deficient alkenes or aldehydes. google.com

The synthesis of biologically active natural products such as embelin (2,5-dihydroxy-3-undecyl-1,4-benzoquinone) and rapanone (B192247) has been achieved via organocatalytic reductive coupling (OrgRC) of commercially available 2,5-dihydroxy-1,4-benzoquinone (B104904) with aliphatic aldehydes. escholarship.org Research has also focused on creating a variety of 2,5-dihydroxy-3,6-dialkyl-1,4-benzoquinones using sequential OrgRC reactions. escholarship.org Furthermore, studies on derivatives of 2-hydroxycyclohexa-2,5-diene-1,4-dione have shown that the introduction of an n-hexyl chain can be achieved through multi-step syntheses starting from precursors like 1,3-dimethoxybenzene. researchgate.net

Aryl groups can also be introduced. For example, the synthesis of 5-aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones, which have a related heterocyclic core, has been accomplished starting from pyrone precursors.

Synthesis of Poly-aminoquinones and Oligomeric Structures

The structure of this compound lends itself to the synthesis of polymeric and oligomeric materials. The presence of the reactive amino group and the quinone ring allows for polymerization through several mechanisms.

One potential route to polymerization is through oxidative coupling of the amino groups, a process analogous to the polymerization of aniline (B41778) to form polyaniline. acs.org The quinone moiety itself can also participate in polymerization reactions. For instance, under certain conditions, benzoquinones can undergo self-condensation or react with other monomers to form polymeric chains. The instability of some substituted benzoquinones can lead to the formation of polymeric materials. nih.gov

The reaction of p-benzoquinone with primary amines, such as in the synthesis of PANI, can lead to the incorporation of the quinone unit into the polymer backbone. acs.org This suggests that this compound could potentially undergo self-polymerization where the amino group of one molecule attacks the quinone ring of another.

While direct polymerization of this compound is not extensively detailed, studies on related systems provide insight into the possibilities. For example, the reaction of 2,5-dihydroxy- nih.gov-benzoquinone with secondary amines leads to 2,5-diamino compounds, indicating the susceptibility of the quinone ring to nucleophilic attack which could be extended to form polymeric chains. rsc.org

Polymerization/Oligomerization Strategy Resulting Structure Type Key Reaction
Oxidative Self-PolymerizationPolyaniline-like structuresOxidative coupling of amino groups.
Nucleophilic Addition/CondensationPoly(amino-quinone)sNucleophilic attack of the amino group on the quinone ring of another monomer.
Reaction with Cross-linking AgentsCross-linked polymer networksReaction of the amino group and/or quinone with multifunctional reagents.

Structural Elucidation and Advanced Spectroscopic Investigations

Vibrational Spectroscopy (FT-IR, FT-Raman) in Elucidating Molecular Structure and Interactionsnih.govrsc.orgepa.govsphinxsai.comresearchgate.nettubitak.gov.trchemicalbook.comnih.govnih.gov

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides profound insights into the functional groups and bonding arrangements within 2-aminocyclohexa-2,5-diene-1,4-dione.

Characteristic Vibrational Modes of Carbonyl and Amine Groups

The FT-IR and FT-Raman spectra of this compound are distinguished by absorption bands corresponding to the vibrational modes of its key functional groups. The carbonyl (C=O) stretching vibrations are particularly prominent, typically appearing in the region of 1600-1700 cm⁻¹. These bands are sensitive to the electronic environment and participation in hydrogen bonding.

The amine (NH₂) group exhibits characteristic stretching vibrations in the 3100-3600 cm⁻¹ range. sapub.org The presence of both symmetric and asymmetric stretching modes can often be resolved, providing information on the geometry of the amine group. Bending vibrations of the N-H bond also appear at lower frequencies, typically around 1600 cm⁻¹.

Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to assign these vibrational modes with greater accuracy. sphinxsai.comresearchgate.net For the related molecule 2-amino-1,4-naphthoquinone, DFT calculations have been used to predict vibrational wavenumbers which show good agreement with experimental data. sphinxsai.com

Table 1: Characteristic Vibrational Frequencies for Functional Groups in Amino-Quinone Systems

Functional Group Vibrational Mode Typical Wavenumber Range (cm⁻¹) References
Amine (N-H) Stretching 3100 - 3600 sapub.org
Carbonyl (C=O) Stretching 1610 - 1740 sapub.org
C=C Stretching 1357 - 1650 sphinxsai.com
C-N Stretching Not specified

Detection of Intermolecular Hydrogen Bonding Networkssphinxsai.comnist.gov

The presence of both a hydrogen bond donor (the amine group) and hydrogen bond acceptors (the carbonyl oxygens) in this compound facilitates the formation of intermolecular hydrogen bonds. nih.gov These interactions are crucial in determining the solid-state structure and can influence the compound's physical and chemical properties.

Vibrational spectroscopy is a powerful tool for detecting hydrogen bonding. The N-H stretching frequencies are particularly sensitive; involvement in a hydrogen bond typically leads to a broadening and a red-shift (a shift to lower wavenumbers) of the N-H absorption band. Similarly, the C=O stretching frequency can also be affected, often showing a slight red-shift.

Studies on related quinone systems have demonstrated the utility of spectroscopy in analyzing hydrogen bonding. For instance, investigations into 2,3,5,6-tetraaminocyclohexa-2,5-diene-1,4-dione have highlighted the role of the hydrogen bonding network formed between carbonyl and amino groups in facilitating proton conduction. chemicalbook.com Furthermore, research on 2'-aminoacetophenone (B46740) derivatives has shown how intermolecular hydrogen bonding in protic solvents can induce efficient internal conversion, a key deactivation pathway for the excited state. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysisnih.govepa.govsphinxsai.comresearchgate.nettubitak.gov.trnih.govsapub.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound in solution. It provides detailed information about the carbon-hydrogen framework and the electronic environment of the nuclei.

Proton NMR (¹H NMR) Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound is expected to show distinct signals for the vinyl protons and the amine protons. The chemical shifts (δ) of the vinyl protons are influenced by the electron-withdrawing carbonyl groups and the electron-donating amine group. For the parent 1,4-benzoquinone (B44022), the four equivalent protons appear as a singlet at approximately 6.77 ppm. chemicalbook.com In this compound, the symmetry is broken, and the vinyl protons would be expected to show distinct resonances and coupling patterns (spin-spin splitting) that can be used to assign their positions on the ring.

The protons of the amine group (NH₂) will appear as a broader signal, and its chemical shift can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange processes.

Carbon-13 NMR (¹³C NMR) Resonance Assignments

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbonyl carbons, the carbon atom attached to the amine group, and the other vinyl carbons. The carbonyl carbons typically resonate at the most downfield positions (lowest magnetic field), often in the range of 180-190 ppm, due to the strong deshielding effect of the oxygen atom. The carbon atom bonded to the electron-donating amino group would be expected to be shifted upfield relative to the other vinyl carbons.

For comparison, the carbonyl carbons in the parent 1,4-benzoquinone resonate at approximately 187 ppm. rsc.org In substituted naphthoquinone derivatives, extensive ¹³C NMR studies have been conducted to understand the effects of various substituents on the chemical shifts. nih.gov

Table 2: Representative ¹H and ¹³C NMR Data for Related Quinone Structures

Compound Nucleus Position Chemical Shift (ppm) Solvent References
1,4-Benzoquinone ¹H H-2, H-3, H-5, H-6 6.77 Not specified chemicalbook.com
1,4-Benzoquinone ¹³C C-1, C-4 (C=O) ~187 DMSO-d6 rsc.org

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR for polymers)

To unambiguously assign all proton and carbon signals, especially in more complex derivatives, advanced NMR techniques are employed. ipb.pt Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.

COSY experiments establish correlations between protons that are coupled to each other, helping to trace out the spin systems within the molecule.

HSQC experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon resonances based on the known proton assignments.

While not directly applicable to the monomeric title compound, solid-state NMR would be the technique of choice for characterizing polymeric materials derived from this compound. Solid-state NMR can provide information on the structure, conformation, and dynamics of polymers in the solid phase.

Mass Spectrometry (HRMS) in Deriving Molecular Formula and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) plays a pivotal role in the unambiguous determination of the molecular formula of this compound. The technique provides a highly accurate mass measurement of the parent ion, allowing for the confirmation of its elemental composition as C₆H₅NO₂. The monoisotopic mass of this compound is calculated to be 123.032028 g/mol . chemicalbook.comnih.gov

While detailed experimental fragmentation data for this compound is not extensively documented in readily available literature, the fragmentation pathways of similar quinone structures and compounds containing amine and ketone functional groups can provide valuable predictive insights. The fragmentation of protonated 2-acylamino-1,4-naphthoquinone derivatives, for instance, has been studied, suggesting that the nitrogen atom is a likely site of protonation. nih.gov

In a general sense, the fragmentation of aminobenzoquinones can be expected to involve characteristic losses. Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines. libretexts.org For ketones, the major fragmentation peaks often arise from the cleavage of the carbon-carbon bonds adjacent to the carbonyl group. libretexts.org Therefore, potential fragmentation pathways for this compound could involve the loss of small neutral molecules such as CO, HCN, or elements of the amino group, leading to the formation of stable fragment ions. The analysis of these fragmentation patterns is crucial for the structural confirmation of the molecule and the identification of related compounds in complex mixtures.

PropertyValue
Molecular FormulaC₆H₅NO₂
Average Mass123.111 g/mol
Monoisotopic Mass123.032028 g/mol

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is a valuable tool for probing the electronic transitions within this compound. The presence of both a quinone ring and an amino group gives rise to a characteristic absorption spectrum. The electronic absorption spectra of 1,4-benzoquinone and its derivatives have been the subject of detailed studies. nih.gov

The parent compound, 1,4-benzoquinone, exhibits an absorption maximum at approximately 240 nm in acetonitrile, which is attributed to a π → π* transition. photochemcad.com The introduction of an amino group, a strong auxochrome, onto the quinone ring is expected to cause a bathochromic (red) shift in the absorption maxima. This is due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom.

The electronic transitions in such molecules are typically categorized as n → π* and π → π* transitions. The n → π* transitions, involving the non-bonding electrons of the carbonyl oxygens, are generally weaker and appear at longer wavelengths. The π → π* transitions are more intense and occur at shorter wavelengths. nih.gov For this compound, the interaction between the amino group and the quinone moiety would influence the energies of these transitions, providing a unique spectral fingerprint. Theoretical calculations, such as those based on Density Functional Theory (DFT), can be employed to predict and interpret the electronic absorption spectra of such compounds, correlating the observed absorption bands with specific molecular orbital transitions. researchgate.net

CompoundSolventλmax (nm)Transition Type (Predicted)
1,4-BenzoquinoneAcetonitrile239.75π → π
This compoundVariousExpected > 240 nmπ → π and n → π*

X-ray Crystallography for Solid-State Structural Analysis and Intermolecular Interactions

For this compound, X-ray diffraction analysis would be expected to confirm the planarity of the quinone ring and provide detailed information about the geometry of the amino substituent. A critical aspect of the crystallographic study is the analysis of intermolecular interactions, which govern the packing of the molecules in the crystal lattice.

ParameterPredicted Feature for this compound
Molecular GeometryPlanar quinone ring
Key Intermolecular InteractionsHydrogen bonding (N-H···O)
Crystal Packing MotifLikely formation of extended networks (chains/sheets)

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution and energy, which in turn dictate the molecule's structure and reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.gov This process involves calculating the total electronic energy for various atomic arrangements and identifying the structure with the minimum energy. The geometry is adjusted iteratively until a stationary point on the potential energy surface is found.

Table 1: Representative Optimized Geometrical Parameters for a Quinone-like Structure (Illustrative) This table presents typical bond lengths and angles for a quinone derivative calculated via DFT, illustrating the type of data obtained from geometry optimization.

ParameterAtom Pair/TrioCalculated Value (Illustrative)
Bond LengthC=O1.22 Å
Bond LengthC=C1.35 Å
Bond LengthC-C1.48 Å
Bond LengthC-N1.37 Å
Bond AngleO=C-C121.5°
Bond AngleC-N-H119.0°

The Molecular Electrostatic Potential (MEP) is a crucial tool for understanding and predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying the regions that are electron-rich (negative potential) and electron-poor (positive potential). mdpi.com This information is invaluable for predicting sites susceptible to electrophilic and nucleophilic attack.

In an MEP map of 2-aminocyclohexa-2,5-diene-1,4-dione:

Negative Regions (Red/Yellow): These are associated with high electron density and are prone to attack by electrophiles. For this molecule, the most negative potentials are expected around the highly electronegative oxygen atoms of the two carbonyl groups. The nitrogen atom of the amino group also represents a site of negative potential.

Positive Regions (Blue): These are electron-deficient areas susceptible to attack by nucleophiles. The hydrogen atoms of the amino group and, to a lesser extent, the hydrogen atoms attached to the quinone ring, would exhibit positive electrostatic potential.

Neutral Regions (Green): These areas represent regions of near-zero potential, typically found over the carbon framework of the ring.

This analysis helps in rationalizing the interactions of the molecule with other chemical species, such as reactants or biological receptors. nih.gov

Molecular Orbital Analysis (HOMO-LUMO interactions)

Frontier Molecular Orbital (FMO) theory is central to explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. mdpi.com

The HOMO, being the outermost orbital containing electrons, acts as an electron donor. Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor. researchgate.net The energies of these orbitals and the gap between them are key descriptors of a molecule's reactivity and kinetic stability.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant quantum chemical parameter. mdpi.com

Small Energy Gap: A small ΔE suggests that the molecule can be easily excited, as less energy is required to move an electron from the HOMO to the LUMO. This correlates with high chemical reactivity, low kinetic stability, and higher polarizability. nih.govresearchgate.net

Large Energy Gap: A large ΔE indicates a molecule with high kinetic stability and lower chemical reactivity because it resists changes to its electron configuration. mdpi.com

For this compound, the presence of both an electron-donating amino group and electron-withdrawing carbonyl groups on the conjugated ring system is expected to result in a relatively small HOMO-LUMO gap, suggesting it is a chemically reactive species.

Table 2: Illustrative Frontier Molecular Orbital Energies and Related Parameters This table shows representative FMO data for a substituted quinone, calculated using DFT, to demonstrate the application of these concepts.

ParameterDescriptionTypical Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-5.95
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-3.20
Energy Gap (ΔE)ELUMO - EHOMO2.75
Ionization Potential (I)-EHOMO5.95
Electron Affinity (A)-ELUMO3.20
Global Hardness (η)(I - A) / 21.375
Global Softness (S)1 / (2η)0.364

While MEP provides a picture of charge distribution, Fukui functions offer a more nuanced view of reactivity by indicating how the electron density changes upon the addition or removal of an electron. researchgate.net This analysis helps to pinpoint the most reactive atoms within a molecule for different types of reactions:

f+(r): Predicts the site for a nucleophilic attack (where an electron is added).

f-(r): Predicts the site for an electrophilic attack (where an electron is removed).

f0(r): Predicts the site for a radical attack.

For this compound, Fukui analysis would likely identify the carbonyl carbons as primary sites for nucleophilic attack (high f+ value), while the amino nitrogen and specific carbons on the ring would be indicated as sites for electrophilic attack (high f- value). This method provides a powerful, quantitative way to predict regioselectivity in chemical reactions.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is instrumental in mapping out the entire energy landscape of a chemical reaction. This involves identifying the structures of reactants, intermediates, transition states, and products. researchgate.net

A transition state is the highest energy point along the reaction coordinate, representing the energy barrier (activation energy) that must be overcome for the reaction to proceed. DFT calculations can locate and characterize these fleeting structures. nih.gov

For this compound, a common reaction to study would be a nucleophilic addition to the quinone ring, a characteristic reaction for this class of compounds. researchgate.net Computational analysis would:

Model the approach of a nucleophile (e.g., an amine or thiol) to the quinone.

Calculate the structure and energy of the transition state for the addition step.

Identify any stable intermediates that may form.

These studies can reveal, for example, whether addition is more likely to occur at the carbon adjacent to the amino group or elsewhere on the ring, providing deep mechanistic insights that are difficult to obtain experimentally. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to observe the time-dependent behavior of a molecular system, providing insights into conformational changes, solvent effects, and intermolecular interactions. nih.gov For a molecule like this compound, MD simulations can be particularly useful in understanding its interaction with biological macromolecules, such as proteins or nucleic acids.

For example, MD simulations have been used to study the binding of aminobenzo[a]quinolizine inhibitors to the dipeptidyl peptidase-IV (DPP-IV) enzyme, revealing how different stereoisomers affect binding affinity through variations in hydrogen bonding and van der Waals contacts. nih.gov In another study, MD simulations were employed to investigate the interaction of 1,4-naphthoquinone (B94277) scaffold-derived compounds with targets in acute myeloid leukemia, confirming stable binding to key proteins. researchgate.net Although specific MD simulation studies on this compound are not readily found, the methodology is highly applicable to predict its behavior in a biological context, such as its potential binding mode within an enzyme's active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on in vitro activity)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of new, untested compounds. researchgate.net

For quinone derivatives, QSAR studies have been successfully applied. For instance, 2D and 3D-QSAR models have been developed for a series of benzoquinone derivatives as 5-lipoxygenase inhibitors, identifying key structural features that influence their inhibitory activity. sciopen.comresearchgate.net Similarly, 3D-QSAR studies on imidazolidine-2,4-dione derivatives have provided insights into their inhibitory action on protein tyrosine phosphatase 1B. In the context of this compound, QSAR modeling could be a powerful tool to predict its in vitro activity against various biological targets. By synthesizing and testing a series of its derivatives, a QSAR model could be built to guide the design of new analogs with enhanced potency. For example, a study on aminobenzimidazole derivatives as EGFR inhibitors utilized 4D-QSAR to provide theoretical guidance for the development of new inhibitors. nih.gov

The table below summarizes the types of computational studies and their applications to quinone-related compounds.

Computational MethodApplicationRelevant Compounds from Literature
Gibbs Free Energy Calculations Determining reaction spontaneity.Quinone/hydroquinone (B1673460) redox couples harvard.edunih.gov
Energy Barrier Calculations Predicting reaction rates and mechanisms.Benzoquinone and methylamine (B109427) utc.edu, 2-aminophenol (B121084) scielo.org.mx
Molecular Dynamics Simulations Simulating molecular motion and interactions.Aminobenzo[a]quinolizine inhibitors nih.gov, 1,4-naphthoquinone derivatives researchgate.net
QSAR Modeling Predicting biological activity from structure.Benzoquinone derivatives sciopen.comresearchgate.net, Aminobenzimidazole derivatives nih.gov

Exploration of Biological Activities and Biochemical Mechanisms Pre Clinical Investigations

Enzyme Inhibition Mechanisms

The core structure of 2-Aminocyclohexa-2,5-diene-1,4-dione, the benzoquinone ring, is known to interact with various enzymes, primarily due to its electrophilic nature and ability to participate in redox cycling.

While direct studies on this compound are not available, research on its parent compound, p-benzoquinone, indicates a potential interaction with catalase. One study identified the benzene (B151609) metabolite p-benzoquinone as an inhibitor of the catalytic activity of bovine liver catalase mdpi.com. Catalase is a crucial antioxidant enzyme that detoxifies hydrogen peroxide; its inhibition can lead to an increase in cellular oxidative stress mdpi.comnih.gov. Conversely, some studies show that exposure to p-benzoquinone can induce the expression of antioxidant enzymes, including catalase, as a cellular defense mechanism against oxidative stress nih.gov. The induction of DNA damage by certain quinone derivatives has been shown to be inhibited by catalase, suggesting a complex relationship centered around the generation of reactive oxygen species nih.gov.

The potential for this compound to inhibit urease is suggested by studies on p-benzoquinone. p-Benzoquinone has been investigated as an inhibitor of jack bean urease, demonstrating a time-dependent inactivation of the enzyme that follows a slow-binding mechanism nih.gov. Further research has shown that 1,4-benzoquinone (B44022) irreversibly inactivates Sporosarcina pasteurii urease by covalently binding to the thiol group of a critical cysteine residue (αCys322) located on the mobile flap that controls access to the enzyme's active site rsc.org. This reaction highlights the role of the active site sulfhydryl group in the inhibition process nih.gov. The inhibition of urease, a nickel-containing enzyme, is significant due to its role in pathologies associated with bacteria like Helicobacter pylori nih.gov.

Inhibition of Urease by p-Benzoquinone
Enzyme SourceInhibitorMechanism of InhibitionKey FindingsReference
Jack Bean Ureasep-Benzoquinone (pBQ)Slow-binding, irreversibleInhibition is time-dependent and involves the active site sulfhydryl group. Dithiothreitol can reactivate the enzyme. nih.gov
Sporosarcina pasteurii Urease (SPU)1,4-Benzoquinone (BQ)Irreversible, covalent modificationBQ forms a covalent bond with the thiol group of residue αCys322 on the active site flap. rsc.org

Interactions with Cellular Components and Molecular Targets

The reactivity of the benzoquinone moiety suggests significant interactions with fundamental cellular macromolecules like DNA and components of signaling cascades.

The genotoxicity of p-benzoquinone, a primary metabolite of benzene, is well-documented and involves direct damage to DNA. Studies show that p-benzoquinone reacts with DNA in vitro to form various adducts nih.govresearchgate.net. The primary adducts are formed with deoxycytidine (pBQ-dC), deoxyadenosine (B7792050) (pBQ-dA), and deoxyguanosine (pBQ-dG) researchgate.net. One analysis of the reaction between p-benzoquinone and calf thymus DNA revealed the following relative abundance of adducts: 79% BQ-dCMP and 21% BQ-methyl-dCMP, with trace amounts of BQ-dAMP and BQ-dGMP nih.gov. These adducts are significant as they can block DNA replication and are highly mutagenic, often inducing deletion mutations researchgate.net.

Furthermore, p-benzoquinone and its parent compound hydroquinone (B1673460) have been shown to inhibit human topoisomerase II, an essential enzyme involved in managing DNA topology during replication and transcription osti.gov. Quinone-containing compounds can also induce both single-strand and double-strand DNA breaks, a process that appears to be mediated by the generation of reactive oxygen species nih.gov.

DNA Adducts Formed by p-Benzoquinone (BQ)
DNA ComponentAdduct FormedSignificanceReference
Deoxycytidine (dC)pBQ-dC (3,N4-benzetheno-dC)Major adduct, mutagenic, blocks DNA synthesis. researchgate.net
Deoxyadenosine (dA)pBQ-dA (1,N6-benzetheno-dA)Mutagenic, induces deletions, blocks DNA synthesis. researchgate.net
Deoxyguanosine (dG)pBQ-dG (1,N2-benzetheno-dG)Mutagenic, induces deletions, blocks DNA synthesis. researchgate.net
Deoxycytidine Monophosphate (dCMP)BQ-dCMPMost abundant adduct found in one in vitro study (79%). nih.gov
Methyl-Deoxycytidine Monophosphate (methyl-dCMP)BQ-methyl-dCMPSecond most abundant adduct in one in vitro study (21%). nih.gov

Research has implicated p-benzoquinone in the modulation of critical cellular signaling pathways, particularly the Mitogen-Activated Protein Kinase (MAPK) pathway. In human leukemia (HL-60) cells, p-benzoquinone treatment leads to the production of reactive oxygen species (ROS), which in turn causes the rapid and sustained phosphorylation of ERK1/2 proteins, key components of the MAPK pathway nih.gov. This activation of the MEK/ERK cascade is linked to increased cell proliferation nih.gov. The MAPK pathways are central to transducing extracellular signals into intracellular responses that govern processes like cell growth, differentiation, and stress responses news-medical.net.

Evidence directly linking this compound or its parent compound to the modulation of the calcium signaling pathway is less direct. However, quinone-containing anticancer drugs like doxorubicin (B1662922) are known to cause calcium dysregulation as part of their mechanism of toxicity, suggesting that interference with cellular calcium homeostasis is a potential activity for compounds in this class mdpi.com.

Oxidative Stress Induction and Antioxidant Modulation

A primary biochemical mechanism of benzoquinones is their ability to induce oxidative stress. p-Benzoquinone (BQ) has been shown to induce the generation of reactive oxygen species (ROS) in a dose-dependent manner in yolk sac hematopoietic stem cells nih.gov. This ROS production is a key mediator of its biological effects. For example, BQ-induced ROS generation is directly linked to the activation of the ERK/MAPK signaling pathway nih.gov. The cellular response to this oxidative assault involves the upregulation of antioxidant defenses. BQ treatment can induce the expression of several antioxidant and drug-metabolizing enzymes, including heme oxygenase 1 (HMOX1), superoxide (B77818) dismutase (SOD), and catalase, through the activation of the Nrf2-ARE signaling pathway nih.gov. This demonstrates a dual role where the compound both induces oxidative stress and triggers the cell's protective antioxidant response mechanisms. The involvement of ROS in the DNA-damaging effects of quinones is further supported by findings that the antioxidant enzymes superoxide dismutase and catalase can inhibit this damage nih.gov.

Role in Generating Reactive Oxygen Species (ROS)

Quinone structures, including derivatives of this compound, are recognized for their ability to generate reactive oxygen species (ROS). This activity is often linked to their biological effects, such as cytotoxicity in cancer cells. The cytotoxic activity of quinones can be related to the generation of ROS, which can lead to DNA damage. nih.gov The production of ROS by some anti-cancer agents is accountable for the induction of apoptosis in various types of cancer, including colon cancer and leukemia. niscpr.res.in

Antioxidant Properties and Mechanisms

Derivatives of 1,4-benzoquinone are noted for their antioxidant properties. researchgate.net Studies on various benzoquinone and naphthoquinone derivatives have highlighted their potential as antioxidants. For instance, embelin (B1684587) and rapanone (B192247), both simple alkyl benzoquinone derivatives, have demonstrated antioxidant potential, although this was found to be lower than that of vitamin C. sigmaaldrich.comresearchgate.net In a study of novel 2-phenylamino-1,4-naphthoquinones, the nitro and bromo derivatives showed notable radical scavenging activity in a DPPH assay. scielo.br Specifically, the bromo derivative exhibited the highest antioxidant activity among the tested compounds. scielo.br Another study found that certain 1,2,3-triazol-1-yl-quinolin-2(1H)-ones displayed promising antioxidant activity by scavenging DPPH radicals. mdpi.com The antioxidant activity of quinone derivatives is a significant area of research due to its potential therapeutic applications. scielo.brresearchgate.net

Cellular Cytotoxicity Mechanisms in Model Systems

The cytotoxic effects of aminocyclohexa-2,5-diene-1,4-dione derivatives have been investigated in a variety of human cancer cell lines.

Leukemia Cell Lines: A series of aminonaphthoquinones were tested for cytotoxicity against several cancer cell lines, including the human promyelocytic leukemia cell line (HL-60). One compound, in particular, was effective against HL-60 cells with an IC₅₀ of 0.7 µg·mL⁻¹. nih.gov Another plastoquinone (B1678516) analog, ABQ-3, demonstrated high anticancer effects against all tested leukemia cell lines with GI₅₀ values around 2.50 µM and was particularly effective against HL-60, K-562, RPMI-8226, and SR cells. nih.gov

Melanoma Cell Lines: A derivative, 2-hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione, showed significant cytotoxic activity against the human melanoma M14 cell line. nih.gov In a comparative study, the benzoquinone derivative rapanone displayed selective and high cytotoxic potential against the primary melanoma cell line WM793. sigmaaldrich.comresearchgate.net

Brain Cancer Cell Lines: In studies involving aminonaphthoquinone derivatives, one compound exhibited potent cytotoxicity against the human glioblastoma multiforme cell line (SF-295) with an IC₅₀ value of 0.57 µg·mL⁻¹. nih.gov Another derivative also showed effectiveness against SF-295 with an IC₅₀ of 0.65 µg·mL⁻¹. nih.gov Research on quinoin, a protein from quinoa seeds, has also demonstrated strong cytotoxic effects on both continuous and primary glioblastoma cell lines. mdpi.com

Colon Cancer Cell Lines: Several 2,5-diamino-1,4-benzoquinones have been synthesized and evaluated as potential anti-cancer agents against the HT-29 human colorectal adenocarcinoma cell line. niscpr.res.inscilit.comniscpr.res.in The compound 2,5-dibenzylamino-1,4-benzoquinone was found to be the most active, with an IC₅₀ of 12.5 μg/mL. niscpr.res.in In another study, a series of 2-amino-1,4-naphthoquinone-benzamides were tested against the HT-29 cell line, with most of the synthesized compounds showing more potency than the standard drug cisplatin (B142131). researchgate.netnih.gov Specifically, compound 5e from this series was 50.8 times more active than cisplatin against HT-29 cells. nih.gov A lipophilic 1,4-naphthoquinone (B94277) derivative, 2-hydroxy-3-farnesyl-1,4-naphthoquinone, was found to be the most cytotoxic against several cell lines, including HT-29. mdpi.com

Table 1: Cytotoxicity of this compound Derivatives in Various Cancer Cell Lines

Compound/Derivative Cancer Cell Line Cell Line Type Measurement Result Reference(s)
Aminonaphthoquinone (cpd 2) HL-60 Leukemia IC₅₀ 0.7 µg·mL⁻¹ nih.gov
Plastoquinone analog (ABQ-3) Leukemia Panel Leukemia GI₅₀ ~2.50 µM nih.gov
2-hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione M14 Melanoma Cytotoxicity Significant nih.gov
Rapanone WM793 Melanoma Cytotoxicity Selective & High sigmaaldrich.comresearchgate.net
Aminonaphthoquinone (cpd 2) SF-295 Brain (Glioblastoma) IC₅₀ 0.57 µg·mL⁻¹ nih.gov
Aminonaphthoquinone (cpd 6) SF-295 Brain (Glioblastoma) IC₅₀ 0.65 µg·mL⁻¹ nih.gov
2,5-dibenzylamino-1,4-benzoquinone HT-29 Colon IC₅₀ 12.5 µg/mL niscpr.res.in
2-amino-1,4-naphthoquinone-benzamide (5e) HT-29 Colon Potency vs Cisplatin 50.8x more active nih.gov
2-hydroxy-3-farnesyl-1,4-naphthoquinone HT-29 Colon Cytotoxicity Most cytotoxic mdpi.com

The cytotoxic effects of these compounds are often mediated through the induction of apoptosis and modulation of the cell cycle.

Induction of Apoptosis: A derivative, 2-hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione, was shown to induce apoptosis in the human melanoma M14 cell line in a time-dependent manner, which was mediated by the activation of caspases and the cleavage of poly-(ADP-ribose)-polymerase (PARP) protein. nih.gov Similarly, a series of 2-amino-1,4-naphthoquinone-benzamide derivatives were found to induce apoptosis in cancer cells. researchgate.netnih.gov Morphological confirmation of apoptosis was observed through Hoechst 33258 staining for the most potent of these compounds. researchgate.netnih.gov In another study, 2-hydroxy-3-farnesyl-1,4-naphthoquinone-treated HT-29 colon cancer cells exhibited nuclear condensation, a typical feature of apoptosis, and cell death was confirmed by Annexin V-FITC/propidium iodide staining. mdpi.com The generation of ROS by quinone derivatives is a proposed mechanism for apoptosis induction. niscpr.res.in

Cell Cycle Modulation: Investigations into 2,5-diamino-1,4-benzoquinones revealed that these compounds cause cell cycle arrest in HT-29 colon cancer cells after 24 hours of treatment. niscpr.res.in A study on 2-amino-1,4-naphthoquinone-benzamide derivatives showed a dose-dependent increase in the percentage of sub-G1 cells, which is indicative of apoptosis. researchgate.netnih.gov Furthermore, flow cytometry analysis indicated that 2-hydroxy-3-farnesyl-1,4-naphthoquinone arrested HT-29 cells in the S phase of the cell cycle. mdpi.com

Table 2: Apoptotic and Cell Cycle Effects of this compound Derivatives

Compound/Derivative Cell Line Effect Mechanism Reference(s)
2-hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione M14 (Melanoma) Apoptosis Induction Caspase activation, PARP cleavage nih.gov
2-amino-1,4-naphthoquinone-benzamides Cancer cells Apoptosis Induction Confirmed by Hoechst staining researchgate.netnih.gov
2-hydroxy-3-farnesyl-1,4-naphthoquinone HT-29 (Colon) Apoptosis Induction Nuclear condensation, Annexin V positive mdpi.com
2,5-diamino-1,4-benzoquinones HT-29 (Colon) Cell Cycle Arrest - niscpr.res.in
2-amino-1,4-naphthoquinone-benzamides Cancer cells Cell Cycle Modulation Increased sub-G1 population researchgate.netnih.gov
2-hydroxy-3-farnesyl-1,4-naphthoquinone HT-29 (Colon) Cell Cycle Arrest Arrest in S phase mdpi.com

Lipid Metabolism and Inflammatory Responses in Animal Models

Pre-clinical studies in animal models suggest that derivatives of this compound can influence lipid metabolism and inflammatory responses. A study on 2-dodecyl-6-methoxycyclohexa-2,5-diene-1,4-dione (DMDD), isolated from the roots of Averrhoa carambola L., investigated its effects in mice with high-fat diet (HFD)-induced obesity and insulin (B600854) resistance. frontiersin.org The administration of DMDD was found to have potential benefits in treating HFD-induced obesity and insulin resistance, with its effects possibly linked to improvements in lipid metabolism. frontiersin.org

Furthermore, 1,4-benzoquinones are recognized as potent inhibitors of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators. researchgate.netnih.gov A novel 1,4-benzoquinone derivative demonstrated marked anti-inflammatory effects in murine models of inflammation. nih.gov Other research has shown that tetrahydrobenzo[b]thiophene derivatives can activate the NRF2 pathway and inhibit LPS-stimulated inflammation in macrophages. nih.gov The anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives has also been demonstrated by their ability to reduce the production of nitric oxide (NO) and reactive oxygen species (ROS) in microglial cells. nih.gov

Advanced Materials Science and Chemical Applications

Application in Organic Electronics and Semiconductors

The field of organic electronics leverages carbon-based molecules and polymers to create electronic devices. These materials offer advantages such as flexibility, low cost, and tunable properties. Quinone-based molecules, including derivatives of 2-Aminocyclohexa-2,5-diene-1,4-dione, are explored for their potential as organic semiconductors due to their electron-accepting nature and reversible redox behavior.

The synthesis of organic semiconductors often involves creating larger, conjugated systems to facilitate charge transport. While direct polymerization of this compound is not extensively documented in publicly available research, the synthesis of related amino-substituted quinone derivatives provides insight into potential synthetic routes.

One common approach involves the reaction of a quinone with primary amines. For instance, various primary amines react with 1,4-benzoquinone (B44022) to form 2,5-bis(alkyl/arylamino)-1,4-benzoquinones. researchgate.net This type of conjugate addition is typically carried out in polar solvents at ambient temperature. researchgate.net Similarly, 2-arylamino-1,4-benzoquinone derivatives can be synthesized by reacting aniline (B41778) derivatives with 1,4-benzoquinone in aqueous acetic acid. researchgate.net These reactions demonstrate the potential to build more complex molecular structures from a simple aminobenzoquinone core.

Furthermore, polyimide derivatives incorporating benzoquinone units have been synthesized through condensation polymerization. This involves reacting dianhydrides with a diamine monomer that contains a benzoquinone unit, which can be prepared via a Michael addition reaction. nih.gov Such polymers with extended π-conjugated main chains are favorable for electronic applications. nih.gov

Research on other amino-functionalized aromatic compounds, such as 2-amino-anthracene, has also led to the development of novel organic semiconductors. These materials can be designed to possess mesogenic properties, which allow for better control over the charge transport within the material. rsc.org

The performance of an organic semiconductor is largely determined by its charge transfer characteristics. The presence of both an electron-donating amino group and an electron-withdrawing quinone ring in this compound suggests the potential for intramolecular charge transfer, a desirable property in many organic electronic materials.

The study of charge transfer complexes provides valuable information. For example, a charge transfer complex has been synthesized using the electron donor 2-amino aniline and the electron acceptor 2,5-dihydroxy benzoquinone. researchgate.net Spectroscopic and theoretical studies of such complexes help in understanding the electron donor-acceptor interactions that are crucial for charge transport. researchgate.net The formation of these complexes is often characterized by a new absorption band in the UV-visible spectrum. scienceopen.com

In the context of devices, the charge transport properties of novel semiconductors are often evaluated using an Organic Field-Effect Transistor (OFET) setup. For instance, a novel semiconductor based on 2-amino-anthracene exhibited a field-effect hole mobility of 5.22 × 10⁻⁵ cm² V⁻¹ s⁻¹ and an ON/OFF ratio of 10⁴ in a device prepared by drop casting. rsc.org The electronic characteristics of para-quinone methides, which share structural similarities, have also been studied, with optical gaps in the range of 2.21–2.71 eV, confirming their semiconductor behavior. mdpi.com

The redox ability of 2-arylamino-1,4-benzoquinone derivatives, which can be considered as potential electron transfer mediators, has been estimated using quantum chemical calculations. researchgate.net These calculations, along with experimental techniques like cyclic voltammetry, are essential for determining the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which govern charge injection and transport in electronic devices.

Compound FamilySynthesis ApproachKey Findings on Charge Transfer
2-Arylamino-1,4-benzoquinonesReaction of aniline derivatives with 1,4-benzoquinone researchgate.netPotential as electron transfer mediators, redox ability studied by quantum chemistry researchgate.net
Benzoquinone-based PolyimidesCondensation polymerization of dianhydrides and a benzoquinone-containing diamine nih.govLarge π-conjugated main chains favorable for long cycle life and fast kinetics in batteries nih.gov
2-Amino-anthracene DerivativesMulti-step organic synthesis rsc.orgHole mobility of 5.22 × 10⁻⁵ cm² V⁻¹ s⁻¹ and ON/OFF ratio of 10⁴ in OFETs rsc.org
2,5-Dihydroxy benzoquinone / 2-Amino anilineFormation of a charge transfer complex researchgate.netStoichiometry of 1:1, demonstrating strong electron donor-acceptor interaction researchgate.net

Electrochemical Energy Storage Systems

The redox-active nature of the quinone moiety makes this compound and its derivatives promising candidates for applications in electrochemical energy storage devices, such as batteries and supercapacitors. The ability of the carbonyl groups in the quinone ring to reversibly accept and donate electrons is the fundamental principle behind their use in these systems.

Aqueous zinc-ion batteries (AZIBs) are emerging as a safe and cost-effective alternative to lithium-ion batteries for large-scale energy storage. The development of high-performance cathode materials is a key area of research in this field. Quinone-based organic materials are attractive as cathodes due to their high theoretical capacity and sustainable nature. nih.govnih.gov

While direct studies on this compound as a cathode for AZIBs are not prominent, research on closely related amino-substituted quinones provides significant insights. For example, tetraamino-p-benzoquinone (TABQ) has been utilized as a symmetric small molecule quinone cathode. The amino groups facilitate proton insertion from the weakly acidic zinc electrolyte, and the hydrogen bonding network allows for facile proton conduction. researchgate.net The TABQ cathode has demonstrated a high capacity of 303 mAh g⁻¹ at a current density of 0.1 A g⁻¹. researchgate.net

Another example is the use of calix researchgate.netquinone (C4Q) in rechargeable zinc batteries, which exhibited a high capacity of 335 mAh g⁻¹ and a long cycle life. nih.govnih.gov The performance of various quinone compounds as cathodes in aqueous ZIBs has been investigated, highlighting the potential of this class of materials. nih.gov

The following table summarizes the performance of some quinone-based cathode materials in AZIBs:

Cathode MaterialKey FeaturesReported CapacityCycling Stability
Tetraamino-p-benzoquinone (TABQ)Facilitates proton insertion, Grotthuss-type proton conduction researchgate.net303 mAh g⁻¹ at 0.1 A g⁻¹ researchgate.net213 mAh g⁻¹ capacity preserved at 5 A g⁻¹ after 1000 cycles researchgate.net
Calix researchgate.netquinone (C4Q)Used with a cation-selective membrane nih.govnih.gov335 mAh g⁻¹ at 20 mA g⁻¹ nih.govnih.gov87% capacity retention after 1000 cycles at 500 mA g⁻¹ nih.govnih.gov
Poly(2,3-disulfide-1,4-benzoquinone) (PSBQ)Polymer cathode with a flexible backbone rsc.org216.5 mAh g⁻¹ at 1 A g⁻¹ rsc.org85.2% capacity retention after 200 cycles at 1 A g⁻¹ rsc.org

Supercapacitors, also known as ultracapacitors, store energy via electrostatic double-layer capacitance and/or pseudocapacitance. The latter arises from fast and reversible faradaic reactions at the electrode surface. The redox activity of this compound suggests its potential as a pseudocapacitive material.

Research has shown that modifying electrode materials with amino-quinone structures can significantly enhance their performance. For instance, graphene hydrogels covalently functionalized with 2-aminoanthraquinone (B85984) (AAQ) moieties have been used as supercapacitor electrodes. These electrodes exhibited a high specific capacitance of 258 F g⁻¹ at a discharge current density of 0.3 A g⁻¹, which was a significant improvement over pure graphene hydrogel (193 F g⁻¹). researchgate.net The covalently bonded AAQ moieties contribute additional redox capacitance. researchgate.net

In another study, copolymers of 5-amino-2-naphthalenesulfonic acid (ANS) and o-aminophenol (oAP) were electropolymerized on a carbon cloth substrate. This material demonstrated battery-type behavior in acidic and neutral aqueous solutions, with evidence of redox processes involving amino/imino and hydroxyl/carbonyl groups. nih.gov

The table below details the performance of some related materials in supercapacitors:

Electrode MaterialElectrolyteSpecific Capacitance/CapacityCycling Stability
2-Aminoanthraquinone modified graphene hydrogel (AQSGH)Not specified258 F g⁻¹ at 0.3 A g⁻¹ researchgate.netExcellent rate capability and long cycle life researchgate.net
Poly(5-amino-2-naphthalenesulfonic acid-co-o-aminophenol) (PANS-co-oAP)1 M H₂SO₄102.9 mAh g⁻¹ at 1 A g⁻¹ nih.gov88.2% capacitance retention after 3000 cycles at 5 A g⁻¹ nih.gov
Nitrogen-doped Nb₂CTx MXene1 M KOH640 F g⁻¹ at 5 mV s⁻¹ 90% capacity retention after 5000 cycles at 5 A g⁻¹

The fundamental property that makes this compound and its derivatives suitable for energy storage is their nature as redox-active components. The quinone unit can undergo a reversible two-electron, two-proton redox reaction, transforming between the quinone, semiquinone, and hydroquinone (B1673460) states. This process is central to their function in both batteries and supercapacitors.

In aqueous electrolytes, the redox reactions of benzoquinone are well-studied. researchgate.net This redox couple has been proposed for use in flow batteries, a type of electrochemical cell where energy is stored in liquid electrolytes. semanticscholar.org The ability to engineer the redox potential and solubility of quinone molecules through chemical modification is a significant advantage for their application in such systems. researchgate.net

The incorporation of redox-active molecules, such as anthraquinone (B42736) and nitroxide derivatives, into poly(ionic liquid)s is another strategy to create materials for energy storage. semanticscholar.org This approach can lead to materials that are easier to handle and process compared to insoluble polymers. semanticscholar.org

The interaction of benzoquinone with lithium ions has also been a subject of research, particularly in the context of lithium-air and lithium-ion batteries. Studies have shown that benzoquinone derivatives can act as redox mediators or as insoluble organic cathodes, with the carbonyl groups serving as the active centers for electrochemical reactions. pnas.orgnih.gov Dimeric benzoquinone derivatives have been shown to exhibit high initial capacities, in some cases exceeding that of conventional inorganic cathode materials like LiCoO₂. rsc.org

Electrochromic Materials Development

Electrochromic materials, which change their optical properties in response to an applied electrical potential, are at the forefront of smart glass, display, and sensor technologies. The design of novel polymers is crucial for advancing this field.

Design of Electrochromic Polymers

The incorporation of redox-active monomers into polymer chains is a key strategy for creating electrochromic polymers. While the direct polymerization of this compound into well-defined electrochromic polymers is not extensively documented in publicly available research, the broader class of aminobenzoquinones and their derivatives are recognized for their redox capabilities. These properties make them theoretically interesting candidates for the synthesis of novel electrochromic materials. The amino and carbonyl groups within the this compound structure could potentially be utilized for polymerization reactions, such as polycondensation or electropolymerization, to create polymers with conjugated systems. However, specific research detailing the synthesis and characterization of such polymers from this particular monomer is limited.

Spectroscopic Changes upon Redox Cycling

The electrochromic effect in polymers is characterized by changes in their absorption spectra upon electrochemical oxidation and reduction (redox cycling). For a hypothetical polymer derived from this compound, one would anticipate significant spectroscopic changes due to the alteration of the electronic structure of the quinone and amine moieties. The redox transitions would likely involve the conversion between the quinone, semiquinone, and hydroquinone states, each possessing distinct absorption characteristics in the UV-visible and near-infrared regions. Detailed spectroelectrochemical studies, which correlate applied potential with spectroscopic responses, would be necessary to quantify the performance of such materials, including their color states, switching times, and stability. Currently, there is a lack of specific data in the scientific literature detailing these properties for polymers based on this compound.

Role as Catalysts or Reagents in Organic Synthesis

The reactivity of this compound, stemming from its conjugated system and the presence of both nucleophilic (amino group) and electrophilic (carbonyl carbons) centers, suggests its potential utility in organic synthesis.

Research into the application of this compound as a catalyst or a versatile reagent is an emerging area. While related quinone derivatives have been employed in various synthetic transformations, specific and detailed examples of this compound acting as a catalyst are not well-documented. As a reagent, it could theoretically participate in reactions such as Michael additions, condensations, and cycloadditions, providing pathways to more complex molecular architectures. For instance, the reaction of the related compound 2-amino-1,4-naphthoquinone with aldehydes has been shown to yield different products depending on the reaction conditions, highlighting the synthetic potential of the aminoquinone scaffold. researchgate.net A directed synthesis of a complex aminobenzoquinone derivative has also been reported, showcasing the utility of aminobenzoquinone intermediates in multi-step synthesis. chemrxiv.org However, a broader investigation into the synthetic utility of this compound is required to establish its role as a common reagent or catalyst.

Chemosensors and Analytical Probes Development

Chemosensors are molecules designed to detect specific analytes through a measurable signal, such as a change in color or fluorescence. The development of such probes is critical for environmental monitoring, medical diagnostics, and industrial process control.

The structure of this compound, featuring both a hydrogen-bond-donating amino group and hydrogen-bond-accepting carbonyl groups, suggests its potential as a recognition unit in chemosensors. These functional groups could interact with specific analytes, leading to a change in the electronic properties of the molecule and a corresponding optical response. For example, quinone-based fluorescent probes have been developed for the detection of various species. nih.gov While the direct application of this compound as a chemosensor is not widely reported, its derivatives could be functionalized with fluorophores or other signaling units to create selective and sensitive analytical probes. Further research is needed to explore and realize the potential of this compound in the design of novel chemosensors.

Q & A

Basic: What synthetic methodologies are available for preparing amino-substituted cyclohexa-2,5-diene-1,4-dione derivatives?

Answer:
Amino-substituted cyclohexadienediones are typically synthesized via condensation reactions under controlled conditions. For example:

  • Procedure (from ):
    • Reactants: Ferrocene carboxaldehyde + 2,3,5,6-tetraaminocyclohexa-2,5-diene-1,4-dione.
    • Solvent: Ethanol.
    • Conditions: Heated at 80°C for 24 hours.
    • Yield: 45.3% after purification (washing with ethyl acetate and diethyl ether).
    • Characterization: ¹H NMR and LC-MS for structural confirmation.

This method highlights the importance of solvent choice and thermal stability for optimizing yields. Alternative routes may involve nucleophilic substitution or redox reactions targeting the quinone core .

Advanced: How can researchers address low yields in the synthesis of amino-cyclohexadienediones?

Answer:
Low yields often arise from side reactions (e.g., over-oxidation or polymerization). Strategies include:

  • Catalytic Optimization: Use of Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.
  • Protecting Groups: Temporarily shield reactive amino groups during synthesis (e.g., Boc protection).
  • Solvent Screening: Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.
  • Kinetic Control: Shorter reaction times and lower temperatures to prevent degradation.

For instance, in , extending reaction time beyond 24 hours reduced yield due to byproduct formation. Parallel monitoring via TLC or HPLC is recommended .

Basic: What spectroscopic techniques validate the structure of 2-aminocyclohexadienediones?

Answer:
Key techniques include:

  • ¹H/¹³C NMR: Confirms substitution patterns and aromaticity. For example, quinoid protons resonate at δ 6.2–6.8 ppm.
  • LC-MS: Determines molecular ion peaks (e.g., m/z 290.32 for C₁₈H₁₄N₂O₂ derivatives ).
  • X-ray Crystallography: Resolves bond lengths and angles (e.g., CCDC-2021605 in ).
  • FT-IR: Identifies carbonyl stretches (~1650 cm⁻¹) and NH₂ vibrations (~3400 cm⁻¹).

Combined, these methods ensure structural fidelity and purity >95% for research applications .

Advanced: How do researchers reconcile discrepancies between in vitro and in vivo activity data for quinone derivatives?

Answer:
Discrepancies often arise from:

  • Bioavailability: Poor solubility or metabolic instability in vivo (e.g., hepatic first-pass effects).
  • Model Limitations: STZ-induced diabetic mice () may not fully replicate human β-cell dysfunction.
  • Dosage Regimens: In vitro studies use static concentrations, while in vivo doses vary with pharmacokinetics.

Mitigation Strategies:

  • Pharmacokinetic Profiling: Measure plasma half-life and tissue distribution.
  • Mechanistic Cross-Validation: Use PPAR-γ knockout models to confirm target specificity ( ).
  • Multi-Omics Integration: Transcriptomics/proteomics to identify off-target effects .

Basic: What biological activities are reported for 2-aminocyclohexadienediones?

Answer:

  • Hypoglycemic Activity: 2-Dodecyl-6-methoxy derivatives (DMDD) reduce fasting blood glucose by 40–50% in diabetic mice via PPAR-γ activation ( ).
  • Anti-inflammatory Effects: Suppress IL-6 and TNF-α by 30–35% ( ).
  • Lipid Modulation: Decrease serum triglycerides (25–30%) and free fatty acids (20–25%) .

Advanced: What experimental designs elucidate PPAR-γ-mediated mechanisms in hypoglycemic activity?

Answer:

  • Gene Silencing: siRNA knockdown of PPAR-γ in adipocytes to assess insulin sensitivity changes.
  • Co-IP Assays: Identify protein partners (e.g., C/EBPα) in PPAR-γ signaling pathways.
  • Transcriptomics: RNA-seq to quantify differentiation markers (e.g., PEPCK, FAS) in treated vs. untreated cells.

In , DMDD increased PPAR-γ mRNA expression by 2.5-fold, correlating with adipocyte differentiation. Use luciferase reporter assays for real-time PPAR-γ activity tracking .

Basic: Which in vivo models are suitable for evaluating hypoglycemic compounds like 2-aminocyclohexadienediones?

Answer:

  • STZ-Induced Diabetic Mice ():
    • Protocol: High-fat diet for 4 weeks + STZ (35–40 mg/kg, i.v.).
    • Endpoint Metrics: Fasting glucose (>11.1 mM), insulin levels (ELISA), and lipid profiles.
  • Zucker Diabetic Fatty (ZDF) Rats: Genetic model for obesity-linked insulin resistance.

DMDD (50 mg/kg, oral) reduced glucose by 45% in STZ mice, comparable to pioglitazone .

Advanced: What challenges arise in interpreting lipidomic data for quinone-treated diabetic models?

Answer:

  • Confounding Factors: Diet-induced variability in lipid profiles ( ).
  • Tissue-Specific Effects: Liver vs. adipose tissue lipid storage dynamics.
  • Analytical Sensitivity: LC-MS/MS is required to detect low-abundance metabolites (e.g., VLDL remnants).

Solutions:

  • Pair-Feeding Controls: Standardize dietary intake across groups.
  • Time-Course Studies: Track lipid changes at multiple post-treatment intervals.
  • Multivariate Analysis: PCA or PLS-DA to distinguish treatment-specific lipid signatures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminocyclohexa-2,5-diene-1,4-dione
Reactant of Route 2
2-Aminocyclohexa-2,5-diene-1,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.